molecular formula C16H16N2O B14203992 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- CAS No. 835651-92-8

2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)-

Cat. No.: B14203992
CAS No.: 835651-92-8
M. Wt: 252.31 g/mol
InChI Key: PODMRKGGNZJWMD-UHFFFAOYSA-N
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Description

2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- is a heterocyclic compound featuring a four-membered azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes described above can be scaled up for industrial applications, provided that appropriate reaction conditions and purification techniques are employed.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The azetidinone ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted azetidinones, oxides, and reduced derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The azetidinone ring is known to inhibit certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridinyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

835651-92-8

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

3,3-dimethyl-1-phenyl-4-pyridin-3-ylazetidin-2-one

InChI

InChI=1S/C16H16N2O/c1-16(2)14(12-7-6-10-17-11-12)18(15(16)19)13-8-4-3-5-9-13/h3-11,14H,1-2H3

InChI Key

PODMRKGGNZJWMD-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C1=O)C2=CC=CC=C2)C3=CN=CC=C3)C

Origin of Product

United States

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